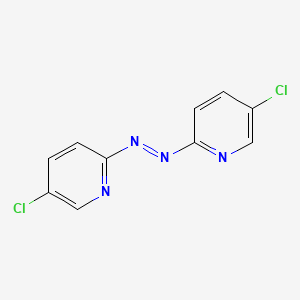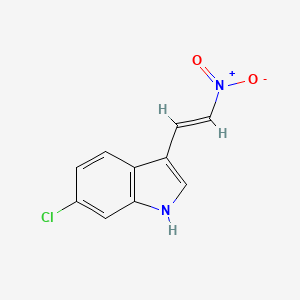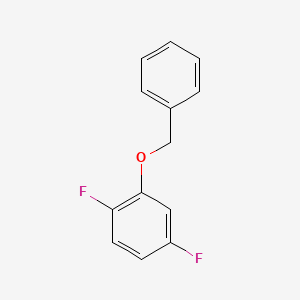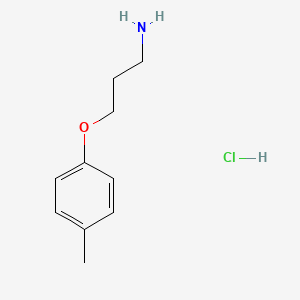
Pht-cys(me)-OH
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, products, and conditions of the reaction .Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the molecule and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Phthaloyl-S-methyl-L-cysteine (Pht-cys(me)-OH) serves as a cysteine protecting group in peptide synthesis. Protecting groups like Pht are crucial for preventing unwanted reactions at the cysteine thiol group during the synthesis process. This compound allows for the synthesis of complex disulfide-rich peptides and facilitates the semisynthesis of proteins .
Protein Labelling
In protein science, Pht-cys(me)-OH can be used for site-selective labelling of proteins. This application is particularly important for studying protein structure and function, as well as for developing therapeutic proteins .
Drug Development
The compound’s ability to protect cysteine residues is also valuable in the development of peptide-based drugs. By protecting the cysteine residue, it enables the creation of more stable and effective peptide drugs .
Bioconjugation
Pht-cys(me)-OH plays a role in bioconjugation techniques, which involve attaching biomolecules to other molecules, such as drugs or fluorescent tags. This is essential for creating targeted drug delivery systems and diagnostic tools .
Enzyme Inhibition Studies
The reactivity profile of Pht-cys(me)-OH makes it suitable for use in enzyme inhibition studies. It can be used to modify enzymes selectively, thereby helping to elucidate their mechanisms of action .
Chemical Biology
In chemical biology, Pht-cys(me)-OH is used to explore the interactions between biological molecules and chemical compounds. It aids in understanding the chemical basis of biological processes .
Material Science
The compound’s properties can be harnessed in material science, particularly in the development of chitosan derivatives . These derivatives have applications ranging from drug delivery to tissue engineering .
Analytical Chemistry
Finally, in analytical chemistry, Pht-cys(me)-OH can be used as a standard or reference compound in various chromatographic and spectroscopic methods, aiding in the analysis of complex biological samples .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5R)-5-(methylsulfanylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-16-7-9-10(14)13(11(15)12-9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNHXTHPHACMRW-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@H]1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718539 | |
| Record name | (5R)-5-[(Methylsulfanyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5R)-5-[(Methylsulfanyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
CAS RN |
65111-48-0 | |
| Record name | (5R)-5-[(Methylsulfanyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95%](/img/structure/B6330171.png)

![tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate, 95%](/img/structure/B6330184.png)









